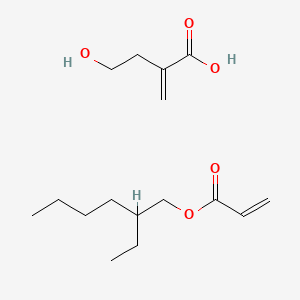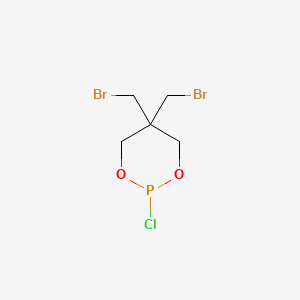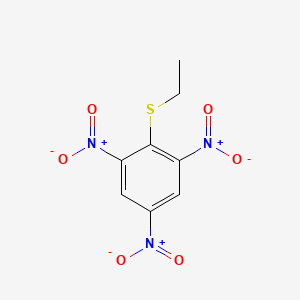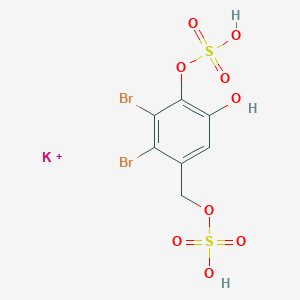
Lanosol, disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanosol, disulfate is a bromophenol compound found naturally in certain species of red algae, such as Neorhodomela larixThis compound is notable for its antimicrobial properties and its role in the chemical ecology of marine environments .
準備方法
Synthetic Routes and Reaction Conditions
Lanosol, disulfate can be synthesized through the sulfation of lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol). The sulfation process typically involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the disulfate ester .
Industrial Production Methods
Industrial production of this compound involves the extraction of lanosol from red algae, followed by its chemical modification. The extraction process utilizes aqueous extraction and high-performance liquid chromatography (HPLC) separation techniques to isolate lanosol. The isolated lanosol is then subjected to sulfation to produce this compound .
化学反応の分析
Types of Reactions
Lanosol, disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones.
Substitution: Substituted bromophenol derivatives.
科学的研究の応用
Lanosol, disulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bromophenol derivatives.
Biology: The compound is studied for its role in the chemical defense mechanisms of marine algae.
Medicine: this compound exhibits antimicrobial properties and is investigated for potential therapeutic applications.
Industry: It is used in the formulation of antimicrobial agents and preservatives
作用機序
The antimicrobial activity of lanosol, disulfate is attributed to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, this compound can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects .
類似化合物との比較
Lanosol, disulfate is unique among bromophenols due to its disulfate ester group. Similar compounds include:
Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol): The parent compound without the disulfate ester.
3,5-Dibromotyrosine: Another bromophenol derivative with different functional groups.
3-Bromo-5-sulfodihydroxyphenylalanine: A bromophenol with a sulfonic acid group instead of a disulfate ester.
Compared to these compounds, this compound exhibits enhanced water solubility and distinct chemical reactivity due to the presence of the disulfate ester .
特性
CAS番号 |
40089-29-0 |
|---|---|
分子式 |
C7H6Br2KO9S2+ |
分子量 |
497.2 g/mol |
IUPAC名 |
potassium;[2,3-dibromo-6-hydroxy-4-(sulfooxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C7H6Br2O9S2.K/c8-5-3(2-17-19(11,12)13)1-4(10)7(6(5)9)18-20(14,15)16;/h1,10H,2H2,(H,11,12,13)(H,14,15,16);/q;+1 |
InChIキー |
JIKQTOAAAPPROY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1O)OS(=O)(=O)O)Br)Br)COS(=O)(=O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


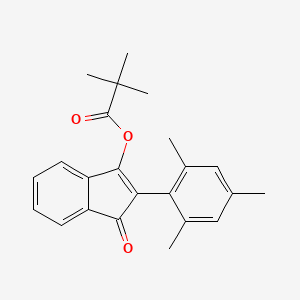


![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
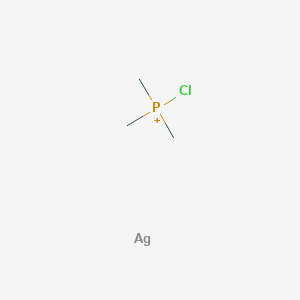
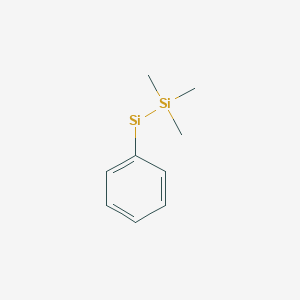
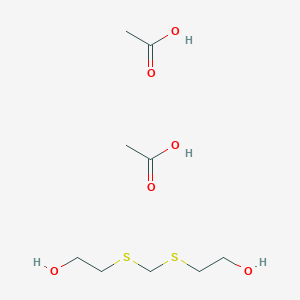
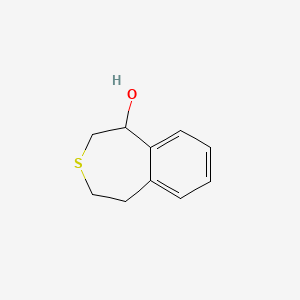
![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)
